2-(5-Methoxypyridin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methoxypyridin-3-yl)propanoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxypyridin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxypyridin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(5-Methoxypyridin-3-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions involving pyridine derivatives.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(5-Methoxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The molecular targets and pathways involved are often studied through biochemical assays and computational modeling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(5-Methoxypyridin-3-yl)propanoic acid include:
- 3-(5-Methoxypyridin-3-yl)propanoic acid
- 5-Methoxy-3-pyridineboronic acid pinacol ester
- N-Fmoc-(S)-2-amino-3-(5-methoxypyridin-3-yl)propanoic acid
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. Its methoxy group and propanoic acid moiety make it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-(5-methoxypyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c1-6(9(11)12)7-3-8(13-2)5-10-4-7/h3-6H,1-2H3,(H,11,12) |
InChI Key |
PHMBJPYIXXCPGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CN=C1)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.